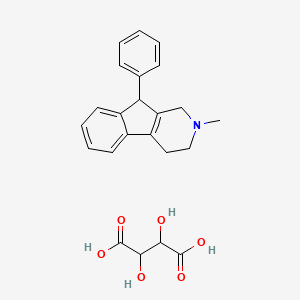

Phenindamine tartrate

Übersicht

Beschreibung

Phendimetrazine tartrate is a phenylalkylamine sympathomimetic amine, chemically related to amphetamines. It is primarily used as an anorexigenic agent in the short-term management of exogenous obesity. The compound works by stimulating the central nervous system, which increases heart rate and blood pressure, thereby reducing appetite .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Phendimetrazin-Tartrat wird durch eine Reihe chemischer Reaktionen synthetisiert, die die Kondensation von Phenylaceton mit Methylamin beinhalten, gefolgt von einer Cyclisierung zur Bildung des Morpholinrings. Das Endprodukt wird dann mit Weinsäure zu dem Tartrat-Salz umgesetzt .

Industrielle Produktionsmethoden: In industriellen Umgebungen beinhaltet die Synthese von Phendimetrazin-Tartrat großtechnische chemische Reaktoren, in denen die Reaktionsbedingungen wie Temperatur, Druck und pH-Wert sorgfältig gesteuert werden, um Ausbeute und Reinheit zu optimieren. Das Endprodukt wird durch Kristallisations- und Filtrationsverfahren gereinigt .

Analyse Chemischer Reaktionen

Reaktionstypen: Phendimetrazin-Tartrat durchläuft verschiedene Arten chemischer Reaktionen, darunter:

Oxidation: Die Verbindung kann zu Phenmetrazin oxidiert werden.

Reduktion: Reduktionsreaktionen können Phendimetrazin-Tartrat in sein entsprechendes Amin umwandeln.

Substitution: Am Phenylring oder am Morpholinring können verschiedene Substitutionsreaktionen auftreten

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Es werden Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid verwendet.

Substitution: Halogenierungsreaktionen verwenden oft Reagenzien wie Chlor oder Brom unter sauren oder basischen Bedingungen

Hauptprodukte:

Oxidation: Phenmetrazin.

Reduktion: Entsprechende Amin-Derivate.

Substitution: Halogenierte Derivate von Phendimetrazin

Wissenschaftliche Forschungsanwendungen

Pharmacological Mechanism

Phenindamine tartrate functions by blocking the action of histamine, a naturally occurring chemical in the body that is responsible for allergic symptoms. By competing with histamine for binding sites on H1 receptors, it reduces the intensity of allergic reactions and tissue responses mediated by histamine release . The compound is particularly effective in treating symptoms such as:

- Sneezing

- Runny nose

- Itching

- Watery eyes

- Hives

- Rashes

Clinical Applications

This compound is primarily utilized in clinical settings to manage various allergic conditions. Its applications include:

- Allergic Rhinitis : Effective in reducing symptoms of hay fever and other forms of allergic rhinitis.

- Common Cold Symptoms : Alleviates sneezing and nasal congestion associated with colds.

- Dermatological Reactions : Treats hives and other skin rashes caused by allergies.

Research Applications

In addition to its therapeutic uses, this compound has been employed in research settings to study antihistaminic effects and histamine-related pathways in biological systems. Notable areas of research include:

- Sleep Studies : Investigations into its sedative properties have shown that phenindamine can induce drowsiness, making it a subject of interest in psychomotor performance studies .

- Antioxidant Activity : Some studies suggest that phenindamine may possess antioxidant properties, contributing to its therapeutic effects beyond mere antihistaminic action.

Case Studies

Several case studies highlight the efficacy and safety profile of this compound:

- A study examining the effects of phenindamine on sleepiness found that while it did induce drowsiness, it was less impairing than diphenhydramine in psychomotor tests . This suggests a favorable profile for patients requiring antihistamines without significant sedation.

- Another investigation into its use for allergic reactions demonstrated significant symptom relief in patients suffering from seasonal allergies, supporting its continued use as a first-line treatment option .

Wirkmechanismus

Phendimetrazine tartrate acts by stimulating the release of norepinephrine and dopamine in the brain, which suppresses appetite and increases metabolic rate. It binds to and reverses the norepinephrine transporter, leading to increased levels of norepinephrine in the synaptic cleft. This action results in the activation of the alpha-adrenergic system, which contributes to its appetite-suppressive effects .

Vergleich Mit ähnlichen Verbindungen

Phendimetrazin-Tartrat wird oft mit anderen Sympathomimetika wie Phentermin und Phenmetrazin verglichen:

Phentermin: Ähnlich in seinen appetitzündernden Wirkungen, unterscheidet sich aber in seiner chemischen Struktur und Wirkdauer.

Phenmetrazin: Ein Metabolit von Phendimetrazin, hat ähnliche pharmakologische Wirkungen, wird aber aufgrund seines höheren Missbrauchspotenzials seltener eingesetzt

Einzigartigkeit: Die einzigartige Kombination aus Appetitzügelung und Stoffwechselstimulation von Phendimetrazin-Tartrat, zusammen mit seiner spezifischen Bindung an Noradrenalin- und Dopamintransporter, unterscheidet es von anderen Medikamenten zur Gewichtsabnahme .

Biologische Aktivität

Phenindamine tartrate is a well-studied compound primarily recognized for its role as an antihistamine. This article delves into its biological activity, mechanisms of action, therapeutic applications, and relevant research findings.

This compound is a salt form of phenindamine, with the chemical formula and a molecular weight of approximately 411.454 g/mol. It is characterized by its structure as a pyridindene derivative, which includes an indene moiety fused with a benzene ring. The compound acts as an antagonist at the histamine H1 receptor, effectively blocking the action of histamine, a naturally occurring chemical that mediates allergic responses .

Biological Activity

- Antihistaminic Effects :

- Sedative Properties :

-

Potential Antioxidant Activity :

- There is emerging evidence suggesting that phenindamine may possess antioxidant properties, which could contribute to its therapeutic effects beyond mere antihistaminic action.

Case Studies and Clinical Trials

- A study assessing the psychomotor effects of phenindamine indicated that while it does produce some sedation, it is less impairing than diphenhydramine in various psychomotor tests. In trials where subjects received single doses of phenindamine (25 mg), results showed no significant differences from placebo in terms of reaction times and alertness .

- Another study highlighted that phenindamine's binding to plasma demonstrated high enantioselectivity (ES = 2.5), indicating its potential for varied biological interactions compared to other antihistamines like trimeprazine and promethazine .

Comparative Analysis with Other Antihistamines

| Compound Name | Chemical Structure Type | Primary Use | Unique Features |

|---|---|---|---|

| Diphenhydramine | Ethanolamine derivative | Antihistamine | Strong sedative effects; used in sleep aids |

| Chlorpheniramine | Alkyl amine derivative | Antihistamine | Less sedative; often used for allergies |

| Brompheniramine | Alkyl amine derivative | Antihistamine | Longer duration of action; less sedation |

| Doxylamine | Ethanolamine derivative | Antihistamine | Used in combination products for colds |

| Phenindamine | Pyridindene derivative | Antihistamine | Unique profile as both an antihistaminic agent and potential sedative |

Safety and Side Effects

While this compound is generally considered safe when used as directed, overdose can lead to significant side effects including extreme sleepiness, confusion, blurred vision, dry mouth, and hallucinations . Reports indicate that adverse reactions can occur in 25% to 65% of cases involving antihistamines .

Eigenschaften

CAS-Nummer |

569-59-5 |

|---|---|

Molekularformel |

C16H23NO7 |

Molekulargewicht |

341.36 g/mol |

IUPAC-Name |

(2R,3R)-2,3-dihydroxybutanedioic acid;(2S,3S)-3,4-dimethyl-2-phenylmorpholine |

InChI |

InChI=1S/C12H17NO.C4H6O6/c1-10-12(14-9-8-13(10)2)11-6-4-3-5-7-11;5-1(3(7)8)2(6)4(9)10/h3-7,10,12H,8-9H2,1-2H3;1-2,5-6H,(H,7,8)(H,9,10)/t10-,12+;1-,2-/m01/s1 |

InChI-Schlüssel |

VEPOHXYIFQMVHW-PVJVQHJQSA-N |

SMILES |

CN1CCC2=C(C1)C(C3=CC=CC=C23)C4=CC=CC=C4.C(C(C(=O)O)O)(C(=O)O)O |

Isomerische SMILES |

C[C@H]1[C@@H](OCCN1C)C2=CC=CC=C2.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |

Kanonische SMILES |

CC1C(OCCN1C)C2=CC=CC=C2.C(C(C(=O)O)O)(C(=O)O)O |

Aussehen |

Solid powder |

Key on ui other cas no. |

569-59-5 |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Verwandte CAS-Nummern |

82-88-2 (Parent) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO, not in water |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

Phenindamine Tartrate; Pernovine, Plegine, Phenindamine, Nolahist; Thephorin; Phenindamine tartrate; Mixture Name, PV Tussin Syrup, PV Tussin Tablet, Nolahist (TN), Phenindamine bitartrate; Phenindamine hydrogen tartrate; Phenindamine tartrate (USAN); Phenindamine tartrate [USAN]; |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.